molecular formula C5H7NO2S B1621454 Methyl 2-[(cyanomethyl)thio]acetate CAS No. 52069-53-1

Methyl 2-[(cyanomethyl)thio]acetate

Cat. No.: B1621454
CAS No.: 52069-53-1
M. Wt: 145.18 g/mol
InChI Key: KCKPYKDFOFPQTB-UHFFFAOYSA-N
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Description

“Methyl 2-[(cyanomethyl)thio]acetate” is a chemical compound with the molecular formula C5H7NO2S . It is also known by other synonyms such as “methyl 2-(cyanomethylsulfanyl)acetate” and "2-[(cyanomethyl)thio]acetic acid methyl ester" .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and different methods have been used to prepare N-aryl or N-heteryl cyanoacetamides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule is "InChI=1S/C5H7NO2S/c1-8-5(7)4-9-3-2-6/h3-4H2,1H3" .

Scientific Research Applications

Synthesis of Sugar-Protein Conjugates

Methyl 2-[(cyanomethyl)thio]acetate and its derivatives are utilized in the synthesis of novel reagents for attaching sugars to proteins. For instance, cyanomethyl thioglycosides are converted into 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides) through chemical reactions. These IME-thioglycosides have been shown to react readily with simple amines, amino acids, and proteins, retaining full activities of the modified enzymes, such as alpha-amylase and lysozyme. This technique presents a new method for the functionalization of proteins with carbohydrates (Lee, Stowell, & Krantz, 1976).

Pharmaceutical Intermediate Synthesis

Methyl 2-cyano-2-(3-thienyl)acetate, a compound related to this compound, is synthesized for its applications as a pharmaceutical intermediate. This substance can be converted into 3-thienylmalonic acid, showcasing the versatility of this compound derivatives in the synthesis of valuable intermediates for pharmaceutical production (Raynolds, 1984).

Origin of Life and Energy Currency Molecules

Research into the origins of life has explored the role of methyl thioacetate (a related molecule) as a potential precursor to life's building blocks. Studies have shown that methyl thioacetate could act as an early energy currency molecule, protected from hydrolysis within hydrophobic regions of prebiotic vesicles. This suggests that compounds like this compound could have contributed to the chemical evolution necessary for the origin of life by providing a stable energy source in early cellular membranes (Todd & House, 2014).

Future Directions

Recent research has focused on the development of an isothiouronium salt as a reagent for the operationally simple synthesis of cyanomethyl thioesters with high functional group tolerance . This suggests that future research may continue to explore new methods for synthesizing and utilizing “Methyl 2-[(cyanomethyl)thio]acetate” and similar compounds .

Properties

IUPAC Name

methyl 2-(cyanomethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5(7)4-9-3-2-6/h3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKPYKDFOFPQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380999
Record name methyl 2-[(cyanomethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52069-53-1
Record name methyl 2-[(cyanomethyl)thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

31.8 g. (0.3 mol.) of thioacetic acid methyl ester are added to 150 ml. (0.3 mol.) of 2N sodium methylate solution. 22.6 g. (0.3 mol.) of chloroacetonitrile dissolved in 30 ml. of methanol are added dropwise while cooling and stirring. It is stirred overnight then refluxed for 30 minutes. The reaction mixture is cooled and the solvent is evaporated. 100 ml. of water are added to the residue and the aqueous solution is extracted twice with ether. The combined ether extracts are decolorized with activated carbon and dried with magnesium sulfate. The ether is distilled off and the residue is distilled under vacuum. 30.5 g. of 2-[(cyanomethyl)thio]-acetic acid methyl ester are obtained b.p.10mm 132°-134°.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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